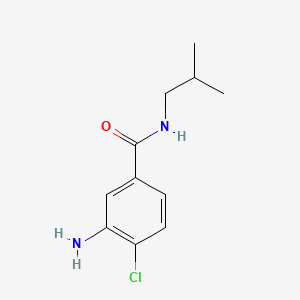

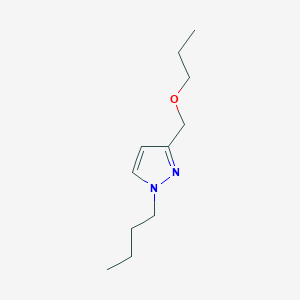

![molecular formula C19H24N4O6 B2523754 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate CAS No. 478046-47-8](/img/structure/B2523754.png)

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate (DNPCC) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a member of the class of compounds known as carbamates, which are characterized by their ability to form strong covalent bonds with a variety of substrates. DNPCC has been studied for its ability to form covalent bonds with proteins, nucleic acids, and other biological molecules. Additionally, DNPCC has been studied for its potential use as a drug delivery agent, as well as its ability to modulate the activity of enzymes.

Scientific Research Applications

Analytical Chemistry Applications

The dinitrophenyl (DNP) derivatives of amino acids have been pivotal in protein sequencing. The use of thin layer chromatography (TLC) for the analysis of DNP-amino acids demonstrates the method's effectiveness in identifying protein sequences. This approach is cost-effective and offers simplicity and sensitivity, particularly beneficial for resolving enantiomeric mixtures of dansyl amino acids, illustrating the versatility of DNP derivatives in analytical applications (Bhushan & Reddy, 1989).

Environmental Toxicology

Research on dinitrophenolic compounds, such as 2-sec-butyl-4,6-dinitrophenol and 4,6-dinitro-o-cresol, has evaluated their testicular toxicity in experimental animals, highlighting the potential environmental and occupational hazards posed by these compounds. This research underscores the importance of understanding the toxicological profiles of such compounds to safeguard human health (Matsumoto, Hirose, & Ema, 2008).

Biochemical Research

In the field of biochemistry, sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids demonstrate the chemical's role in advancing diagnostic methods. These developments offer potential for high sensitivity and specificity in detecting biomolecules, facilitating progress in medical diagnostics and pharmaceuticals (Dinu & Apetrei, 2022).

Marine Drugs and Anti-Tuberculosis Activity

The synthesis and bioactivity of marine cyclopeptides, which include unusual amino acids in their structure, have shown significant potential in the treatment of diseases like malaria and tuberculosis. These findings highlight the importance of marine-derived compounds in developing novel therapeutic agents (Kazmaier & Junk, 2021).

properties

IUPAC Name |

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-cyclohexylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h10-13,15H,1-9H2,(H,20,24)/b21-17+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHVBDMCCFOAPF-HEHNFIMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

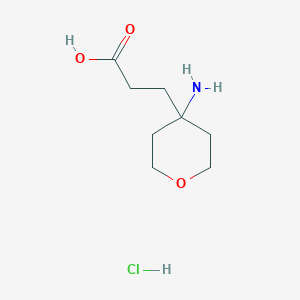

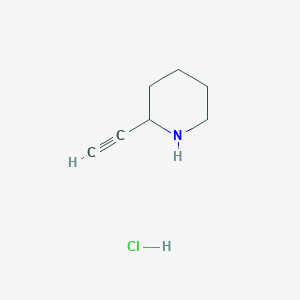

![Octahydrocyclohepta[c]pyrrole-3a(1H)-carbonitrile hydrochloride](/img/structure/B2523672.png)

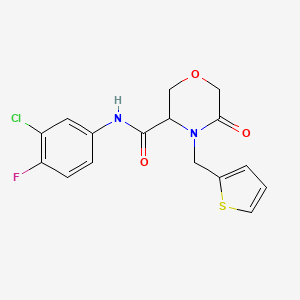

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2523676.png)

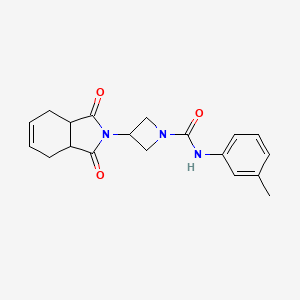

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2523685.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxybenzyl)urea](/img/structure/B2523686.png)

![4-[1-[2-(4-Methoxy-2-methylphenyl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2523690.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2523691.png)